
N~1~,N~2~-Diacetyl-N~1~,N~2~-dimethylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Diacetyl-N~1~,N~2~-dimethylethanediamide is an organic compound characterized by the presence of two acetyl groups and two methyl groups attached to an ethylenediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Diacetyl-N~1~,N~2~-dimethylethanediamide typically involves the acetylation of N1,N~2~-dimethylethylenediamine. The reaction is carried out by reacting N1,N~2~-dimethylethylenediamine with acetic anhydride under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of N1,N~2~-Diacetyl-N~1~,N~2~-dimethylethanediamide can be scaled up by using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~2~-Diacetyl-N~1~,N~2~-dimethylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1,N~2~-dimethyl-N~1~,N~2~-diacetyl-ethanediamine oxides, while reduction may produce N1,N~2~-dimethyl-N~1~,N~2~-diacetyl-ethanolamines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Diacetyl-N~1~,N~2~-dimethylethanediamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1,N~2~-Diacetyl-N~1~,N~2~-dimethylethanediamide involves its interaction with specific molecular targets and pathways. The acetyl groups can participate in acetylation reactions, modifying the activity of enzymes and proteins. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dimethylethylenediamine: This compound has a similar ethylenediamine backbone but lacks the acetyl groups.
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: This compound features a pyridine ring, making it structurally different but functionally similar in some reactions.
Uniqueness: N1,N~2~-Diacetyl-N~1~,N~2~-dimethylethanediamide is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.
Eigenschaften
CAS-Nummer |
65229-59-6 |
|---|---|
Molekularformel |
C8H12N2O4 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
N,N'-diacetyl-N,N'-dimethyloxamide |
InChI |
InChI=1S/C8H12N2O4/c1-5(11)9(3)7(13)8(14)10(4)6(2)12/h1-4H3 |
InChI-Schlüssel |
OVYPKAYIHYQKFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C(=O)C(=O)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


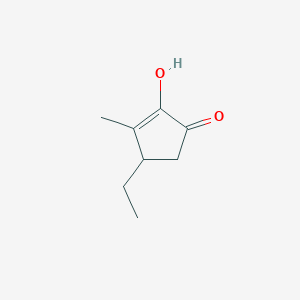
![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)
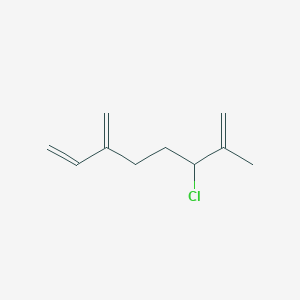
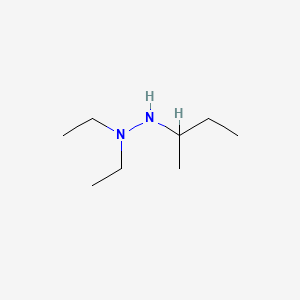

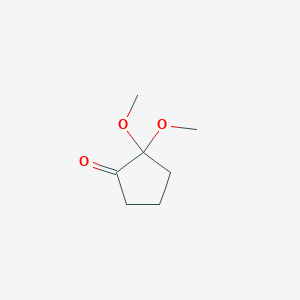
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)
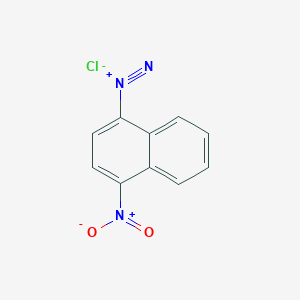
![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
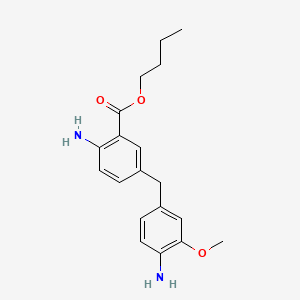
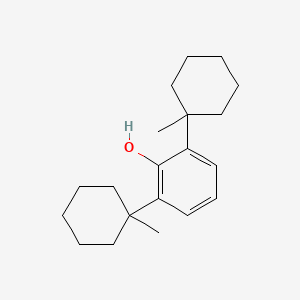
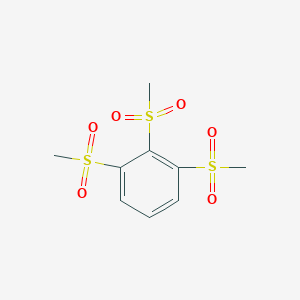
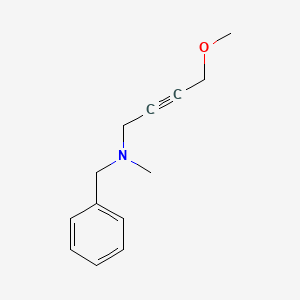
![7-Methylidenebicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14469428.png)
